3-methyl-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide -

3-methyl-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide

Catalog Number: EVT-4593759
CAS Number:
Molecular Formula: C17H18N2O2
Molecular Weight: 282.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

  • Compound Description: This compound is a potent and selective histone deacetylase (HDAC) inhibitor. [] It exhibits significant antitumor activity in vitro and in vivo, particularly against human myelodysplastic syndrome (MDS). []

3-Methyl-N-(2-methylphenyl)benzamide

  • Compound Description: This compound is structurally characterized by single-crystal X-ray diffraction, revealing an intramolecular C—H⋯O hydrogen bond and a twisted conformation of the amide group. []

N-(2-Amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide

  • Compound Description: This molecule is characterized by an angular conformation and forms chains in its crystal structure through N—H⋯O, N—H⋯N, and C—H⋯π(ring) interactions. []

2-((3-Acrylamido-4-methylphenyl)amino)-N-(2-methyl-5-(3,4,5-trimethoxybenzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-BMX-078)

  • Compound Description: CHMFL-BMX-078 acts as a highly potent and selective type II irreversible BMX kinase inhibitor. [] It works by forming a covalent bond with the cysteine 496 residue in the DFG-out inactive conformation of BMX. []

2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053)

  • Compound Description: CHMFL-ABL-053 demonstrates high potency and selectivity as a BCR-ABL inhibitor. [] It inhibits the proliferation of chronic myeloid leukemia (CML) cell lines and shows significant in vivo antitumor activity. []

N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-{[substituted aryl]amino}ethyl)sulfanyl]-1,4-dihydropyridin-3-carboxamides

  • Compound Description: This series of compounds, particularly compounds 12, 16, and 14, exhibit significant anti-exudative and anti-inflammatory properties. [] They demonstrate efficacy in reducing paw edema in rat models. []

N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)3,5-dinitro-benzamide

  • Compound Description: This naphthol derivative was synthesized using a multi-step process and characterized through spectroscopic and analytical techniques. []

2-Ethyl-3-[1-[2-[methyl(2-phenethyl)amino]-2-oxoethyl]-5-(phenylmethoxy)indol-3-yl]propenoic acid (4g)

  • Compound Description: This compound is a potent leukotriene B4 (LTB4) receptor antagonist, exhibiting an IC50 of 8 nM in receptor binding assays. []

4-[2-[methyl(2-phenethyl)amino]-2-oxoethyl]-8-(phenylmethoxy)-2-naphthalenecarboxylic acid (2a)

  • Compound Description: This compound is a potent leukotriene B4 (LTB4) receptor antagonist with an IC50 of 4.7 nM in binding assays using human neutrophils. []

1-[N-Methyl-N-(Phenyl)amino]-3-(4-Methylphenyl)Thiourea (1)

  • Compound Description: Compound 1 exists as a thioamide tautomer in its solid state and features an intramolecular N–H⋯N hydrogen bond. [] It forms a supramolecular layer in the bc-plane through various intermolecular interactions. []

N-(2-hydroxycyclohexyl)-4-(4-(4-(((3r,5r)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)-3-methylphenyl)piperazin-1-yl)benzamide

  • Compound Description: This compound displays antifungal activity. []

(E)-2-{[1-(3,11-Dimethyl-4-methylene-10-oxo-1-phenyl-4,5,10,11-tetrahydro-1H-benzo[b]pyrazolo[3,4-f][1,5]diazocin-5-yl)ethylidene]amino}-N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

  • Compound Description: This molecule features a central eight-membered ring with specific conformational characteristics. [] The crystal structure reveals intermolecular C(ar)—H⋯O hydrogen bonds. []

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

  • Compound Description: Imatinib is a well-known tyrosine kinase inhibitor widely used in leukemia treatment. [] It usually exists as a piperazin-1-ium salt but can precipitate as a free base. []

3-(4-Methoxyphenyl)-4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

  • Compound Description: The crystal structure of this compound is stabilized by strong N—H⋯O hydrogen bonds, forming C(11) chains. [] Weak C—H⋯O and C—H⋯π interactions are also observed. []

N-(4-bromo-2-methylphenyl)butanamide

  • Compound Description: This novel compound is a key intermediate in the synthesis of N-butyryl-4-amino-3-methyl-methyl benzoate. []

Methyl N-[1-(Benzoylamino)-2-methoxy-2-oxoethyl]-tryptophanate

  • Compound Description: This compound demonstrates bactericidal activity against both Gram-positive and Gram-negative bacteria. []

N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide

  • Compound Description: This compound, along with some of its derivatives, exhibits potent anti-inflammatory activity in the rat-paw-oedema method. []

N-[2-((Substitutedphenyl)amino)pyridin-3-yl]-pyrimidine-4-carboxamides

  • Compound Description: This series of compounds shows promising fungicidal activity, with some exhibiting high inhibitory rates against S. sclerotiorum and moderate activity against B. cinerea. []

1-Piperidinecarboxamide, N-[2-[[5-Amino-1-[[4-(4-pyridinyl)-1-piperazinyl]carbonyl]pentyl]amino]-1-[(3,5-dibromo-4-hydroxyphenyl)methyl]-2-oxoethyl]-4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl) (BIBN4096BS)

  • Compound Description: BIBN4096BS is a potent calcitonin gene-related peptide (CGRP) receptor antagonist known to alleviate migraine symptoms. [, ] It exhibits high selectivity for CGRP over adrenomedullin receptors. [, ]

N-(4-methyl phenyl)-2-(3-nitro-benzamido) benzamide

  • Compound Description: This bis-amide compound has been synthesized efficiently and characterized structurally. [] It exhibits intermolecular hydrogen bonding in its crystal structure. []

FK228 (Romidepsin)

  • Compound Description: FK228 is a histone deacetylase (HDAC) inhibitor that induces histone hyperacetylation. [] It shows potential in augmenting radiation-induced cell death in gastrointestinal adenocarcinoma cells. []

N-(2-aminophenyl)-4-[N-(pyridin-3-yl-methoxycarbonyl)amino-methyl]benzamide

  • Compound Description: This compound, along with FK228 and m-carboxycinnamic acid bis-hydroxamide, demonstrates an ability to enhance the effectiveness of radiation therapy in gastrointestinal cancer cells. []

m-Carboxycinnamic acid bis-hydroxamide

  • Compound Description: This compound, in conjunction with FK228 and N-(2-aminophenyl)-4-[N-(pyridin-3-yl-methoxycarbonyl)amino-methyl]benzamide, exhibits the potential to improve the efficacy of radiation therapy in gastrointestinal cancer cells. []

4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine

  • Compound Description: This compound is structurally characterized, with its crystal structure revealing weak intermolecular N—H⋯N interactions. []

2-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1-methyl-2-oxoethyl pyrrolidine-1-carbodithioate

  • Compound Description: The crystal structure of this compound reveals the formation of dimers through N—H⋯O and C—H⋯O hydrogen bonds. []

2-Methyl-N-(3-methylphenyl)benzamide (N3MP2MBA)

  • Compound Description: The structure of N3MP2MBA, determined by X-ray crystallography, shows specific conformational preferences for its substituents and a dihedral angle of 36.2(1)° between its two benzene rings. []

1-[2-[(1S)-(3-dimethylaminopropionyl)amino-2-methylpropyl]-4-methylphenyl]-4-[(2R)-methyl-3-(4-chlorophenyl)propionyl]piperazine

  • Compound Description: This compound acts as an orally active antagonist of the melanocortin-4 receptor. [] It exhibits good metabolic profiles, favorable bioavailability, and promotes food intake in tumor-bearing mice. []

1-(2-methylphenyl)-4-[(3-hydroxypropyl) amino]-6-trifluoromethoxy-2,3-dihydropyrrolo[3,2-c] quinoline (AU-006)

  • Compound Description: AU-006 demonstrates potent anti-ulcer activity, effectively preventing gastric lesions induced by ethanol and NaOH in experimental models. []

3-Chloro-N-(2-methylphenyl)benzamide

  • Compound Description: The crystal structure of this compound reveals its molecular conformation and the stabilizing influence of N—H⋯O hydrogen bonds. []

3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide

  • Compound Description: This compound was synthesized successfully through a multistep process, highlighting its accessibility for potential applications. []

N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)carbamide

  • Compound Description: This compound has a specific synthetic route with industrial production potential due to its high yield and product purity. []

4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methyl-phenyl)sulfonyl]benzamide (ZENECA ZD3523)

  • Compound Description: ZENECA ZD3523 acts as a potent, orally active leukotriene receptor antagonist, displaying high affinity for LTD4 receptors and significant efficacy in inhibiting LTD4-induced bronchoconstriction in guinea pigs. []

N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives

  • Compound Description: This series of compounds, containing a thiadiazole scaffold and benzamide groups, demonstrates promising anticancer activity against a panel of human cancer cell lines. []
  • Compound Description: This compound has a novel crystalline form and is effective in crop protection formulations. []
  • Compound Description: This compound is a hydrate of the previously mentioned benzamide derivative, highlighting its potential for different formulation and application strategies. []

1-[(4-methylphenyl)sulfonamido]-2-[(2-pyridylmethylene)amino]benzene (HL3)

  • Compound Description: HL3 serves as a ligand in metal complexes, offering potential applications in coordination chemistry. []
  • Compound Description: AN-024 has a multi-step synthetic route with well-defined intermediates. []

2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide

  • Compound Description: This compound has a specific synthetic route outlined in the patent. []

3-{(E)-[1-(2-Hydroxyphenyl)ethylidene]amino}-1-(2-methylphenyl)thiourea

  • Compound Description: The crystal structure of this thiourea derivative reveals specific conformational preferences and intermolecular interactions. []

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib)

  • Compound Description: Dasatinib is a potent pan-Src kinase inhibitor with demonstrated efficacy in inhibiting proinflammatory cytokine production and demonstrating oral efficacy in animal models of inflammation and arthritis. []

5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144528)

  • Compound Description: SR144528 is a high-affinity cannabinoid CB2 antagonist. [] Its binding and efficacy are influenced by hydrogen bonding and aromatic stacking interactions. []

N-(2-aminophenyl)-4-{[benzyl(2-hydroxyethyl)amino]methyl} benzamide (K-183)

  • Compound Description: K-183, a novel HDAC inhibitor, shows potential in improving cardiac function in a rat model of isoproterenol-induced cardiac hypertrophy. []

4-Amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide (Compound 2)

    4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl] benzamide methanesulphonate (Imanitib mesylate)

    • Compound Description: Imanitib mesylate has a new crystalline η-modification with unique properties, potentially useful in antileukemic therapy. []

    4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benazamide hydrochloride monohydrate (Nilotinib)

    • Compound Description: A novel nanosize weakly crystalline modification of nilotinib hydrochloride monohydrate shows enhanced solubility compared to its existing form, making it a promising candidate for improved antileukemic therapy. []

    3-Amino-thiophene-2-carbohydrazide Derivatives

    • Compound Description: These derivatives show potential as anti-colon cancer agents, exhibiting strong and selective cytotoxic activity against human colon cancer cell lines. []

    Properties

    Product Name

    3-methyl-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide

    IUPAC Name

    3-methyl-N-[2-(2-methylanilino)-2-oxoethyl]benzamide

    Molecular Formula

    C17H18N2O2

    Molecular Weight

    282.34 g/mol

    InChI

    InChI=1S/C17H18N2O2/c1-12-6-5-8-14(10-12)17(21)18-11-16(20)19-15-9-4-3-7-13(15)2/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20)

    InChI Key

    POGHDYGDJXSOFV-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=CC=C1)C(=O)NCC(=O)NC2=CC=CC=C2C

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.